molecular formula C18H16O2S B14661703 Thiophene, 3,4-bis(4-methoxyphenyl)- CAS No. 51792-35-9

Thiophene, 3,4-bis(4-methoxyphenyl)-

Cat. No.: B14661703
CAS No.: 51792-35-9
M. Wt: 296.4 g/mol
InChI Key: RRHGBLKDMJIECC-UHFFFAOYSA-N
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Description

Thiophene, 3,4-bis(4-methoxyphenyl)- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science

Preparation Methods

The synthesis of Thiophene, 3,4-bis(4-methoxyphenyl)- typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general synthetic route involves the coupling of a thiophene derivative with a boronic acid or ester under palladium catalysis . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

Thiophene, 3,4-bis(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of various substituted thiophene derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Thiophene, 3,4-bis(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate enzyme activity, inhibit kinases, and interact with cellular receptors . The specific pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Thiophene, 3,4-bis(4-methoxyphenyl)- can be compared with other thiophene derivatives such as 2-butylthiophene and 2-octylthiophene . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example, 2-butylthiophene is used in the synthesis of anticancer agents, while 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents . The unique methoxyphenyl substituents in Thiophene, 3,4-bis(4-methoxyphenyl)- contribute to its distinct properties and applications.

Properties

CAS No.

51792-35-9

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

3,4-bis(4-methoxyphenyl)thiophene

InChI

InChI=1S/C18H16O2S/c1-19-15-7-3-13(4-8-15)17-11-21-12-18(17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3

InChI Key

RRHGBLKDMJIECC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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